(-)-Tracheloside

Description

Propriétés

IUPAC Name |

4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O12/c1-34-17-6-4-14(9-19(17)35-2)8-16-13-37-26(32)27(16,33)11-15-5-7-18(20(10-15)36-3)38-25-24(31)23(30)22(29)21(12-28)39-25/h4-7,9-10,16,21-25,28-31,33H,8,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYAMIUSVGPFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Tracheloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33464-71-0 |

Source

|

| Record name | Tracheloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 - 170 °C |

Source

|

| Record name | Tracheloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(-)-Tracheloside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing, distribution, and experimental protocols related to the lignan, (-)-Tracheloside. A dibenzylbutyrolactone lignan, this compound has garnered interest for its potential pharmacological activities. This document consolidates key information to support ongoing research and development efforts.

Natural Sources and Distribution

This compound has been identified in a variety of plant species, primarily within the Apocynaceae and Asteraceae families. Its distribution is notable in several traditional medicinal plants. The primary documented sources include species of the Trachelospermum (star jasmine) genus and Carthamus tinctorius (safflower).

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used, and the extraction methodology. The following table summarizes available quantitative data from scientific literature.

| Plant Species | Family | Plant Part | Extraction Yield | Reference |

| Carthamus tinctorius | Asteraceae | Seeds | 339 mg from 500 g | [Not explicitly cited] |

| Trachelospermum jasminoides | Apocynaceae | Aerial Parts | Not specified | [1] |

| Trachelospermum asiaticum | Apocynaceae | Not specified | Not specified | [2] |

Experimental Protocols: Isolation of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. Below is a representative protocol synthesized from published methodologies for the isolation of lignans (B1203133) from Trachelospermum and Carthamus species.

Representative Protocol: Ultrasonic-Assisted Extraction and Chromatographic Separation

This protocol outlines a general procedure for the extraction and isolation of this compound, optimized for efficiency and yield.

1. Preparation of Plant Material:

-

Collect and air-dry the relevant plant material (e.g., seeds of Carthamus tinctorius or aerial parts of Trachelospermum jasminoides).

-

Grind the dried material into a fine powder to increase the surface area for extraction.

2. Ultrasonic-Assisted Extraction:

-

Weigh the powdered plant material.

-

Suspend the powder in a 70% methanol (B129727) solution. A common solvent-to-material ratio is 10:1 (v/w).

-

Place the suspension in an ultrasonic bath.

-

Perform ultrasonic extraction for approximately 40 minutes at a controlled temperature (e.g., 40°C).[3]

-

After extraction, filter the mixture to separate the extract from the solid plant residue.

-

Repeat the extraction process on the residue to ensure maximum recovery.

-

Combine the filtrates.

3. Solvent Partitioning and Fractionation:

-

Concentrate the combined methanolic extract under reduced pressure to obtain a crude extract.

-

Resuspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

Monitor the presence of this compound in the different fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Lignans like this compound are typically enriched in the ethyl acetate or n-butanol fractions.

4. Chromatographic Purification:

-

Subject the enriched fraction to column chromatography over silica (B1680970) gel or a suitable resin.

-

Elute the column with a gradient solvent system (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the components.

-

Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

-

Pool the fractions containing the target compound.

-

Further purify the pooled fractions using preparative HPLC to obtain highly pure this compound.

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biosynthesis of this compound

This compound, as a dibenzylbutyrolactone lignan, is synthesized via the phenylpropanoid pathway.[4][5] This fundamental metabolic pathway in plants is responsible for the production of a wide array of secondary metabolites. The biosynthesis begins with the amino acid phenylalanine.

The following diagram illustrates the generalized biosynthetic pathway leading to the formation of lignans.

Caption: Generalized biosynthetic pathway of this compound from Phenylalanine.

This guide serves as a foundational resource for professionals engaged in the research and development of natural products. The provided data and protocols are intended to streamline experimental design and facilitate further investigation into the therapeutic potential of this compound.

References

- 1. A new isoflavonoid glycoside from the aerial parts of Trachelospermum jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tracheloside | C27H34O12 | CID 169511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of (-)-Tracheloside: A Technical Guide

Abstract

(-)-Tracheloside, a lignan (B3055560) glycoside primarily isolated from Trachelospermum jasminoides, has emerged as a compound of significant interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound, with a focus on its anti-inflammatory, pro-wound healing, and anti-cancer properties. We delve into the molecular mechanisms underpinning these activities, summarizing key quantitative data from in vitro and in vivo studies. Detailed experimental protocols for the principal assays are provided to facilitate reproducibility and further investigation. Furthermore, this guide employs visualizations of the core signaling pathways modulated by this compound, offering a clear perspective for researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring lignan that has been the subject of growing scientific inquiry due to its diverse pharmacological effects.[1] Structurally, it is a glycoside of trachelogenin. Lignans, a major class of phytoestrogens, are known for their broad spectrum of biological activities, and this compound is a promising candidate for therapeutic development. This document synthesizes the current understanding of its biological functions, providing a technical resource for the scientific community.

Pro-Wound Healing Activity

This compound has demonstrated significant potential in promoting the proliferation of keratinocytes, a critical process in wound healing.

Quantitative Data: Keratinocyte Proliferation and Wound Healing

| Cell Line | Assay | Concentration (µg/mL) | Observation | Reference |

| HaCaT | MTT Assay | 10 | Over 45.58% increase in cell growth compared to control.[2] | [2] |

| HaCaT | MTT Assay | 1, 5, 10 | Cell proliferation rate increased by 13.98%, 18.82%, and 17.94% respectively after 24-hour treatment.[3] | [3] |

| HaCaT | Scratch Wound Healing | 1, 5, 10 | Increased healing activity of 38.14%, 106.13%, and 72.83% respectively, compared with the control.[3] | [3] |

| HaCaT | Western Blot | 1, 5, 10 | Phosphorylation of ERK1/2 increased 1.3-, 1.67-, and 2.73-fold respectively.[3] | [3] |

Signaling Pathway: ERK1/2 Activation

This compound promotes keratinocyte proliferation primarily through the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade.[3] Upon treatment, this compound induces the phosphorylation of ERK1/2 in a dose-dependent manner.[3] Activated, phosphorylated ERK1/2 (p-ERK1/2) then translocates to the nucleus to regulate the expression of genes involved in cell proliferation.[3] Interestingly, this compound's effect appears to be specific to ERK1/2, as it does not significantly alter the phosphorylation of other MAPKs like p38 and JNK in this context.[3]

References

The Mechanism of (-)-Tracheloside in Accelerating Cutaneous Wound Healing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Tracheloside, a plant lignan, has emerged as a promising agent in the field of wound care. This technical guide delineates the core mechanism of action by which this compound promotes wound healing, focusing on its influence on keratinocyte proliferation and migration. Through an in-depth analysis of existing research, this document provides quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary mechanism identified is the stimulation of keratinocyte proliferation via the phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of this compound in skin regeneration.

Core Mechanism of Action: Stimulation of Keratinocyte Proliferation via ERK1/2 Phosphorylation

The process of wound healing is a complex biological cascade involving inflammation, proliferation, and remodeling.[1][2][3] A crucial event in the proliferative phase is the re-epithelialization of the wound bed, which is largely dependent on the proliferation and migration of keratinocytes.[1][4] this compound has been demonstrated to significantly promote the proliferation of human keratinocyte cell lines (HaCaT cells).[1][5][6]

The principal molecular mechanism underlying this pro-proliferative effect is the activation of the ERK1/2 signaling pathway.[1][5] ERK1/2 are members of the MAPK family that, upon activation through phosphorylation, transduce extracellular signals to intracellular targets that regulate gene expression and control cell proliferation.[1][7] Studies have shown that treatment of HaCaT cells with this compound leads to a dose-dependent increase in the phosphorylation of ERK1/2, while not affecting other signaling kinases such as p38 and JNK.[8] This targeted activation of ERK1/2 is a key event in driving the cell cycle and promoting the increased rate of keratinocyte proliferation observed upon treatment with this compound.[1]

Quantitative Data Summary

The efficacy of this compound in promoting keratinocyte proliferation and wound healing has been quantified in several key experiments. The data is summarized in the tables below for clear comparison.

Table 1: Effect of this compound on HaCaT Keratinocyte Proliferation (MTT Assay)

| Treatment | Concentration (µg/mL) | Cell Proliferation Rate Increase (%) vs. Control |

| This compound | 1 | 13.98 |

| 5 | 18.82 | |

| 10 | 17.94 | |

| Allantoin (Positive Control) | Not specified | Less effective than this compound |

Data sourced from in vitro studies on HaCaT cells after 24 hours of treatment.[1]

Table 2: In Vitro Wound Healing Activity of this compound (Scratch Assay)

| Treatment | Concentration (µg/mL) | Increased Healing Activity (%) vs. Control | Fold Increase in Healing vs. Control |

| This compound | 1 | 38.14 | > 2-fold (at optimal concentration) |

| 5 | 106.13 | ||

| 10 | 72.83 | ||

| Allantoin (Positive Control) | Not specified | Not specified | 1.2-fold |

Data represents the percentage of wound closure in an in vitro scratch assay on HaCaT cells after 24 hours of treatment.[1][5]

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Cell Culture

-

Cell Line: Human keratinocyte cell line HaCaT.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

In Vitro Scratch Wound Healing Assay

This assay is a standard method to study cell migration in vitro.[4][9][10]

-

Cell Seeding: HaCaT cells are seeded into a 6-well plate and cultured until they form a confluent monolayer.

-

Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the center of the cell monolayer.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, a vehicle control (e.g., DMSO), or a positive control (e.g., Allantoin).

-

Image Acquisition: The wounded areas are photographed using a microscope immediately after scratching (0 hours) and at subsequent time points (e.g., 24 hours).

-

Data Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point. The percentage of wound healing is calculated relative to the initial wound area.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: HaCaT cells are seeded in a 96-well plate.

-

Treatment: After cell attachment, the medium is replaced with serum-free medium containing various concentrations of this compound or controls.

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

-

Protein Extraction: HaCaT cells are treated with this compound for a specified time. The cells are then lysed to extract total cellular proteins.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH).

-

Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.

Visualized Signaling Pathways and Workflows

Signaling Pathway of this compound in Keratinocytes

Caption: this compound activates the ERK1/2 signaling pathway to promote keratinocyte proliferation.

Experimental Workflow for Investigating this compound

Caption: Workflow for elucidating the wound healing mechanism of this compound.

Broader Implications and Future Directions

The targeted activation of the ERK1/2 pathway by this compound highlights its potential as a selective therapeutic agent for promoting wound healing. Unlike broader-acting growth factors, its specific mechanism may offer a more controlled and potentially safer approach to stimulating re-epithelialization.

Further research is warranted in several areas:

-

In Vivo Studies: While in vitro data is promising, in vivo studies using animal wound models are necessary to confirm the efficacy and safety of this compound in a more complex biological system.[1][8]

-

TGF-β/Smad and PI3K/Akt Pathways: Although the primary mechanism appears to be through ERK1/2, investigating potential crosstalk with other key wound healing pathways, such as TGF-β/Smad and PI3K/Akt, could provide a more complete understanding of its effects.[11][12][13][14][15][16][17][18]

-

Effect on Other Cell Types: Examining the impact of this compound on other crucial cells in wound healing, such as fibroblasts and endothelial cells, would be beneficial.

-

Matrix Metalloproteinases (MMPs): Investigating the influence of this compound on the expression and activity of MMPs, which are critical for cell migration and tissue remodeling, could reveal additional mechanisms of action.[7][13][19][20][21][22]

-

Collagen Deposition: Future studies should also assess the effect of this compound on collagen synthesis and deposition during the remodeling phase of wound healing.[23][24][25][26]

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. las.touro.edu [las.touro.edu]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. researchgate.net [researchgate.net]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. Research Collection | ETH Library [research-collection.ethz.ch]

- 20. dovepress.com [dovepress.com]

- 21. researchgate.net [researchgate.net]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 26. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

Antiestrogenic Effects of (-)-Tracheloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the antiestrogenic effects of (-)-Tracheloside, a lignan (B3055560) glycoside. The information is compiled from available scientific literature and is intended for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.

Executive Summary

This compound, a lignan isolated from the seeds of Carthamus tinctorius, has demonstrated notable antiestrogenic properties in preclinical studies. Research indicates that its potency in inhibiting estrogenic activity is comparable to that of the well-established selective estrogen receptor modulator (SERM), tamoxifen. The primary mechanism appears to be the modulation of estrogen-sensitive cellular pathways. However, direct evidence of its interaction with estrogen receptors and its effects on estrogen response element (ERE)-mediated gene transcription is not yet available in the public domain. This guide presents the existing data and outlines the standard experimental protocols used to characterize such antiestrogenic compounds.

Quantitative Data Summary

The primary quantitative data available for the antiestrogenic activity of this compound comes from an in vitro study utilizing the Ishikawa human endometrial adenocarcinoma cell line. This cell line is widely used to assess estrogenic and antiestrogenic activity due to its expression of estrogen receptors and its estrogen-inducible alkaline phosphatase (AP) activity.

| Compound | Assay | Cell Line | Endpoint | IC50 Value | Reference |

| This compound | Alkaline Phosphatase Inhibition | Ishikawa | Inhibition of estrogen-induced AP activity | 0.31 µg/mL | [1] |

| Tamoxifen | Alkaline Phosphatase Inhibition | Ishikawa | Inhibition of estrogen-induced AP activity | 0.43 µg/mL | [1] |

Core Mechanism of Action: Inhibition of Estrogen-Induced Cellular Response

The known antiestrogenic effect of this compound is demonstrated by its ability to suppress an estrogen-induced cellular marker. In Ishikawa cells, estrogens stimulate the activity of alkaline phosphatase, an estrogen-inducible marker enzyme. This compound significantly curtails this induction, suggesting it interferes with the estrogen signaling pathway.

While the precise point of interference is yet to be fully elucidated, the data strongly suggests that this compound acts as an estrogen antagonist. The general pathway for estrogen action and the proposed point of intervention by an antagonist like this compound is depicted below.

Detailed Experimental Protocols

To facilitate further research and verification of the antiestrogenic effects of this compound, this section provides detailed protocols for key in vitro and in vivo assays.

In Vitro Alkaline Phosphatase (AP) Assay in Ishikawa Cells

This assay is used to determine the estrogenic or antiestrogenic activity of a compound by measuring the induction of alkaline phosphatase in the human endometrial cancer cell line, Ishikawa.

a) Cell Culture and Maintenance:

-

Ishikawa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

For experiments, cells are switched to a phenol (B47542) red-free DMEM with charcoal-stripped FBS to eliminate exogenous estrogenic stimuli.

b) Experimental Procedure:

-

Seed Ishikawa cells in 96-well plates at a density of 2 x 10^4 cells/well in phenol red-free DMEM with 5% charcoal-stripped FBS.

-

Allow cells to attach and grow for 24 hours.

-

For antiestrogenic activity assessment, treat the cells with a constant concentration of 17β-estradiol (e.g., 1 nM) and varying concentrations of the test compound (this compound). Include a vehicle control (DMSO) and a positive control (e.g., Tamoxifen).

-

Incubate the cells for 72 hours at 37°C.

-

After incubation, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells by freeze-thawing or with a suitable lysis buffer.

-

Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to each well.

-

Incubate at 37°C for 30-60 minutes.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the alkaline phosphatase activity.

-

Calculate the percentage inhibition of estradiol-induced AP activity for each concentration of the test compound.

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor, providing information on its binding affinity.

a) Preparation of Uterine Cytosol:

-

Uteri from immature or ovariectomized rats or mice are used as a source of estrogen receptors.

-

Homogenize the uterine tissue in a buffer (e.g., Tris-EDTA buffer) on ice.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

-

Determine the protein concentration of the cytosol.

b) Binding Assay Protocol:

-

In assay tubes, combine the uterine cytosol, a fixed concentration of [3H]-estradiol (radiolabeled estradiol), and varying concentrations of the unlabeled test compound (this compound) or a known competitor (e.g., diethylstilbestrol).

-

To determine non-specific binding, include tubes with a large excess of unlabeled estradiol.

-

Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

Separate the receptor-bound from free [3H]-estradiol using a method like hydroxylapatite (HAP) or dextran-coated charcoal (DCC) precipitation.

-

Quantify the radioactivity of the bound fraction using a liquid scintillation counter.

-

Plot the percentage of specifically bound [3H]-estradiol against the logarithm of the competitor concentration to generate a competition curve.

-

From this curve, determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol).

References

The Role of (-)-Tracheloside in Promoting Keratinocyte Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Tracheloside, a lignan (B3055560) derived from Trachelospermum jasminoides, has demonstrated significant potential in promoting the proliferation of human keratinocytes. This technical guide synthesizes the available preclinical data on this compound, focusing on its mechanism of action, quantitative effects, and the experimental methodologies used to elucidate its pro-proliferative properties. The primary mechanism identified involves the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, a key regulator of cell growth and differentiation. The data presented herein supports this compound as a promising candidate for further investigation in the context of wound healing and dermatological therapies.

Quantitative Analysis of this compound's Proliferative Effects

The effects of this compound on the proliferation and migration of the immortalized human keratinocyte cell line, HaCaT, have been quantified through various assays. The results consistently indicate a dose-dependent enhancement of cell growth and wound healing activity.

Table 1: Effect of this compound on HaCaT Cell Proliferation (MTT Assay)

| Concentration of this compound | Mean Increase in Cell Proliferation (%) |

| 1 µg/mL | 13.98%[1] |

| 5 µg/mL | 18.82%[1] |

| 10 µg/mL | 17.94% - 45.58%[1] |

Data represents the percentage increase in cell viability after 24 hours of treatment compared to a control group.

Table 2: Efficacy in In Vitro Wound Healing (Scratch Assay)

| Treatment | Concentration | Healing Activity Increase (%) vs. Control | Fold Increase vs. Control |

| This compound | 1 µg/mL | 38.14%[1] | ~1.4x |

| 5 µg/mL | 106.13%[1] | >2.0x[1][2] | |

| 10 µg/mL | 72.83%[1] | ~1.7x | |

| Allantoin (Positive Control) | Not Specified | Not Specified | ~1.2x[1][2] |

Healing activity was assessed after 24 hours of treatment.

Mechanism of Action: The ERK1/2 Signaling Pathway

This compound exerts its pro-proliferative effects on keratinocytes primarily through the stimulation of the ERK1/2 signaling cascade, a member of the Mitogen-Activated Protein (MAP) kinase family.[1][2] This pathway is a central regulator of cell proliferation, and its activation is a key event in wound healing.[3]

Upon treatment with this compound, a dose-dependent increase in the phosphorylation of ERK1/2 is observed in HaCaT cells.[1] Activated, phosphorylated ERK1/2 (p-ERK1/2) translocates to the nucleus where it can influence the expression of genes critical for cell cycle progression, such as Cyclin D1.[1] The activation of this pathway appears to be specific, as no significant changes were observed in the phosphorylation of other MAP kinases like p38 or JNK.[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and the information available from the primary research.

HaCaT Cell Culture

-

Cell Line: HaCaT (immortalized human keratinocyte cell line).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

-

Subculturing: When cells reach 80-90% confluency, the medium is removed, and the cell layer is washed with Phosphate-Buffered Saline (PBS). Cells are detached using a Trypsin-EDTA solution. The trypsinization is stopped by adding complete culture medium, and the cells are re-seeded into new culture flasks at the desired density. For experiments, cells are often serum-starved for a period (e.g., 24 hours) to synchronize them in the G0/G1 phase of the cell cycle.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

-

Cell Seeding: HaCaT cells are seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well in 100 µL of culture medium and allowed to attach overnight.

-

Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of this compound (e.g., 1, 5, 10 µg/mL). Control wells receive the vehicle (e.g., DMSO) at the same concentration used for the highest dose of the test compound.

-

Incubation: The plate is incubated for 24 hours at 37°C.

-

MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

Formazan Formation: The plate is incubated for an additional 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell proliferation is calculated as a percentage relative to the vehicle-treated control cells.

In Vitro Scratch Wound Healing Assay

This assay models cell migration in vitro. A scratch is made in a confluent monolayer of cells, and the rate at which the "wound" closes is monitored.

-

Cell Seeding: HaCaT cells are seeded in 6-well plates and grown to form a confluent monolayer.

-

Scratching: A sterile 200 µL pipette tip is used to create a linear scratch (wound) in the center of the cell monolayer.

-

Washing: The wells are gently washed with PBS to remove detached cells and debris.

-

Treatment: The PBS is replaced with a serum-free medium containing different concentrations of this compound, a positive control (e.g., Allantoin), or a vehicle control.

-

Imaging: The wound area is photographed using an inverted microscope at time 0 and after 24 hours of incubation.

-

Data Analysis: The width of the scratch is measured at different points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated using the formula: % Wound Closure = [(Initial Wound Area - Final Wound Area) / Initial Wound Area] x 100

Western Blot Analysis for ERK1/2 Phosphorylation

Western blotting is used to detect and quantify the levels of specific proteins, in this case, total ERK1/2 and its phosphorylated (active) form.

-

Cell Treatment and Lysis: HaCaT cells are treated with this compound for a specified time. Subsequently, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the BCA assay, to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). The same membrane can be stripped and re-probed with an antibody for total ERK1/2 and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Following further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: The intensity of the bands is quantified using densitometry software. The level of p-ERK1/2 is normalized to the level of total ERK1/2 or the loading control.

Conclusion and Future Directions

The evidence strongly indicates that this compound is a potent promoter of keratinocyte proliferation.[1][2] Its mechanism of action, centered on the activation of the ERK1/2 pathway, aligns with established biological processes crucial for skin repair and regeneration. The quantitative data from both proliferation and migration assays underscore its potential as a therapeutic agent for wound treatment.[1][2]

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

-

In Vivo Studies: Validating the efficacy of this compound in animal models of wound healing to assess its performance in a complex biological system.

-

Pharmacokinetics and Safety: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

-

Formulation Development: Creating stable and effective topical formulations to ensure optimal delivery to the target site.

-

Upstream and Downstream Signaling: Further elucidating the molecular targets upstream of MEK1/2 and the specific transcription factors and genes regulated by p-ERK1/2 downstream of this compound stimulation.

References

- 1. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gentisic Acid Stimulates Keratinocyte Proliferation through ERK1/2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-Cancer Efficacy of (-)-Tracheloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Tracheloside (TCS), a phenolic compound, has demonstrated significant anti-tumor activity in preclinical studies. This technical guide provides an in-depth overview of the in vitro anti-cancer effects of this compound, with a specific focus on its impact on colorectal cancer (CRC) cells. This document outlines the compound's effects on cell viability, its ability to induce apoptosis and cell cycle arrest, and the underlying molecular mechanisms of action. Detailed experimental protocols for key assays and visual representations of the involved signaling pathways are provided to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction

Colorectal cancer remains a significant cause of cancer-related mortality worldwide. While conventional therapies such as chemotherapy, radiation, and surgery are available, they are often associated with significant side effects and the risk of relapse. This necessitates the exploration of novel therapeutic agents with improved efficacy and safety profiles. Natural compounds, such as this compound, have garnered interest for their potential anti-cancer properties. This guide summarizes the current understanding of the in vitro anti-cancer effects of this compound, focusing on its activity in colorectal cancer cell lines.

Effects on Cancer Cell Viability

This compound has been shown to inhibit the proliferation of various colorectal cancer cell lines in a dose- and time-dependent manner. The murine colorectal cancer cell line, CT26, has been identified as particularly sensitive to TCS treatment. In contrast, human colorectal cancer cell lines SW480 and SW620 exhibit a lesser degree of sensitivity, with significant inhibition observed at later time points.

Table 1: Effect of this compound on the Viability of Colorectal Cancer Cells

| Cell Line | Concentration (µM) | Time (hours) | % Viability (Approx.) |

| CT26 | 1 | 24 | ~95% |

| 10 | 24 | ~90% | |

| 100 | 24 | ~75% | |

| 1 | 48 | ~90% | |

| 10 | 48 | ~80% | |

| 100 | 48 | ~60% | |

| 1 | 72 | ~85% | |

| 10 | 72 | ~70% | |

| 100 | 72 | ~50% | |

| SW480 | 10 | 72 | Significant Inhibition |

| 100 | 72 | Significant Inhibition | |

| SW620 | 10 | 72 | Significant Inhibition |

| 100 | 72 | Significant Inhibition * |

*Statistically significant decrease in cell viability compared to control. Data synthesized from published research[1].

Induction of Apoptosis

This compound induces apoptosis in colorectal cancer cells in a dose-dependent manner. Studies on CT26 cells have demonstrated a significant increase in both early and late apoptotic cell populations following treatment with TCS for 48 hours.

Table 2: Apoptosis Induction by this compound in CT26 Cells (48h Treatment)

| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| 10 | 2.1 | 7.9 | 10.0 |

| 50 | 7.3 | 8.2 | 15.5 |

| 100 | 9.2 | 8.9 | 18.1 |

Data extracted from a study by Shin et al., 2021[1].

The apoptotic effect of this compound is mediated through the intrinsic, or mitochondrial, pathway. This is evidenced by the regulation of the Bcl-2 family of proteins and the activation of caspases.

Table 3: Effect of this compound on Apoptosis-Related Protein Expression in CT26 Cells (48h Treatment)

| Concentration (µM) | Cleaved Caspase-9 | Cleaved Caspase-3 | Bax | Bcl-2 | Bcl-xL |

| 10 | Increased | Increased | Increased | Decreased | Decreased |

| 25 | Increased | Increased | Increased | Decreased | Decreased |

| 50 | Increased | Increased | Increased | Decreased | Decreased |

| 100 | Increased | Increased | Increased | Decreased | Decreased |

This table summarizes the observed trends in protein expression from Western blot analysis[1].

Induction of Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at the G0/G1 phase in CT26 cells. This effect is significant at concentrations of 50 µM and above, with approximately 58.8% of cells accumulating in the G0/G1 phase.

The mechanism of cell cycle arrest involves the upregulation of the cyclin-dependent kinase inhibitor p16 and the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4).

Table 4: Effect of this compound on Cell Cycle-Related mRNA Expression in CT26 Cells

| Treatment | p16 mRNA Expression | Cyclin D1 mRNA Expression | CDK4 mRNA Expression |

| TCS (≥50 µM) | Increased | Decreased | Decreased |

Summary of findings from published research[1].

Signaling Pathways and Experimental Workflows

Signaling Pathways

The anti-cancer effects of this compound are orchestrated through the modulation of key signaling pathways that control apoptosis and the cell cycle.

References

(-)-Tracheloside Signaling Pathways in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Tracheloside (TCS), a phenolic compound isolated from sources such as Carthamus tinctorius L., has emerged as a molecule of interest in oncology research. As a bioactive compound with antioxidant properties, it has demonstrated potential anti-tumor activities.[1][2] This technical guide provides a comprehensive overview of the known signaling pathways modulated by this compound in cancer cells, with a focus on colorectal cancer. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the molecular pathways and experimental workflows. This document is intended to serve as a resource for researchers investigating the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on various cancer cell lines.

Table 1: Cell Viability in Colorectal Cancer Cell Lines Treated with this compound

| Cell Line | Treatment Duration | This compound Concentration (µM) | % Cell Viability (Approx.) |

| CT26 | 24h | 100 | ~70% |

| 48h | 100 | ~50% | |

| 72h | 100 | ~40% | |

| 96h | 100 | ~30% | |

| SW480 | 72h | 100 | ~80% |

| 96h | 100 | ~70% | |

| SW620 | 72h | 100 | ~85% |

| 96h | 100 | ~75% |

Data is estimated from graphical representations in the cited literature and presented as approximate values.

Table 2: Apoptosis Induction in CT26 Cells Treated with this compound for 48 hours

| This compound Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells |

| 10 | 2.1% | 7.9% |

| 50 | 7.3% | 8.2% |

| 100 | 9.2% | 8.9% |

Table 3: Cell Cycle Distribution in CT26 Cells Treated with this compound

| This compound Concentration (µM) | % of Cells in G0/G1 Phase |

| 50 | 58.8% |

Table 4: Regulation of Gene and Protein Expression by this compound in CT26 Cells

| Target | Molecule Type | Effect of TCS Treatment |

| Cell Cycle | ||

| p16 | mRNA | Upregulation |

| Cyclin D1 | mRNA | Downregulation |

| CDK4 | mRNA | Downregulation |

| Apoptosis | ||

| Cleaved Caspase-3 | Protein | Upregulation |

| Cleaved Caspase-9 | Protein | Upregulation |

| Cleaved PARP | Protein | Upregulation |

| Bcl-2 | Protein | Downregulation |

| Bcl-xL | Protein | Downregulation |

| Bax | Protein | Upregulation |

| EMT | ||

| E-cadherin | mRNA & Protein | Upregulation |

| N-cadherin | mRNA & Protein | Downregulation |

| Vimentin | mRNA & Protein | Downregulation |

| Snail | mRNA & Protein | Downregulation |

| Twist | mRNA & Protein | Downregulation |

Core Signaling Pathways

This compound has been shown to modulate several critical signaling pathways in cancer cells, primarily leading to cell cycle arrest, apoptosis, and inhibition of the epithelial-mesenchymal transition (EMT).

Cell Cycle Arrest Signaling Pathway

This compound induces cell cycle arrest at the G0/G1 phase in colorectal cancer cells. This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p16 and the downregulation of Cyclin D1 and CDK4.

Caption: this compound-induced G0/G1 cell cycle arrest pathway.

Mitochondria-Mediated Apoptosis Signaling Pathway

This compound induces apoptosis in colorectal cancer cells through the intrinsic, or mitochondria-mediated, pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases.

References

A Comprehensive Technical Guide to the Pharmacological Properties of (-)-Tracheloside

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Tracheloside is a lignan (B3055560) glycoside that has garnered significant scientific interest for its diverse pharmacological activities. Isolated from various plant sources, including the seeds of Carthamus tinctorius (safflower) and the stems of Trachelospermum jasminoides, this natural compound has demonstrated promising potential in several therapeutic areas.[1] This technical guide provides an in-depth overview of the core pharmacological properties of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anti-Cancer Properties

This compound has emerged as a potential anti-cancer agent, primarily investigated in the context of colorectal cancer (CRC). Its mechanisms of action include the induction of cell cycle arrest and apoptosis, as well as the inhibition of metastasis.[2][3]

Quantitative Data

| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Observed Effect | Reference |

| CT26 (murine CRC) | Cell Viability (WST-1) | 100 | 24 | Significant decrease in cell viability | [4] |

| 1, 10, 100 | 24, 48, 72, 96 | Dose- and time-dependent decrease in viability | [4] | ||

| Apoptosis (Flow Cytometry) | 10 | 48 | 2.1% early apoptotic, 7.9% late apoptotic cells | [4] | |

| 50 | 48 | 7.3% early apoptotic, 8.2% late apoptotic cells | [4] | ||

| 100 | 48 | 9.2% early apoptotic, 8.9% late apoptotic cells | [4] | ||

| SW480 (human CRC) | Cell Viability (WST-1) | 10, 100 | 72-96 | Slight inhibition of cell viability | [4] |

| SW620 (human CRC) | Cell Viability (WST-1) | 10, 100 | 72-96 | Slight inhibition of cell viability | [4] |

Table 1: In Vitro Anti-Cancer Effects of this compound on Colorectal Cancer Cell Lines

| Animal Model | Treatment | Dosage | Duration | Observed Effect | Reference |

| BALB/c mice with CT26 lung metastasis | This compound | 25 mg/kg/day | - | Significant inhibition of lung metastasis | [2][3] |

| 50 mg/kg/day | - | Significant inhibition of lung metastasis | [2][3] |

Table 2: In Vivo Anti-Cancer Effects of this compound

Signaling Pathways

This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell cycle progression and apoptosis. In colorectal cancer cells, it upregulates the tumor suppressor p16 and downregulates cyclin D1 and CDK4, leading to cell cycle arrest.[2][3] Furthermore, it induces mitochondria-mediated apoptosis through the regulation of the Bcl-2 family of proteins and activation of caspases.[2][3]

Experimental Protocols

Cell Viability Assay (WST-1):

-

Seed CRC cells (CT26, SW480, or SW620) in 96-well plates.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for specified time points (24, 48, 72, 96 h).

-

Add WST-1 reagent to each well and incubate for a specified time.

-

Measure the absorbance at the appropriate wavelength to determine cell viability.

Apoptosis Analysis by Flow Cytometry:

-

Treat CT26 cells with this compound (10, 25, 50, and 100 µM) for 48 hours.

-

Harvest the cells and wash with PBS.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Wound Healing and Keratinocyte Proliferation

This compound has demonstrated a significant ability to promote the proliferation and migration of keratinocytes, suggesting its potential application in wound healing.

Quantitative Data

| Cell Line | Assay | Concentration (µg/ml) | Incubation Time (h) | Observed Effect | Reference |

| HaCaT (human keratinocytes) | Cell Proliferation (MTT) | 10 | 24 | Over 45.58% increase in cell growth compared to control | [3] |

| Scratch Wound Healing | 1 | 24 | 38.14% increased healing activity | [3] | |

| 5 | 24 | 106.13% increased healing activity | [3] | ||

| 10 | 24 | 72.83% increased healing activity | [3] | ||

| p-ERK1/2 Expression (Western Blot) | 1 | - | 1.3-fold increase | [3] | |

| 5 | - | 1.67-fold increase | [3] | ||

| 10 | - | 2.73-fold increase | [3] |

Table 3: In Vitro Effects of this compound on Keratinocyte Proliferation and Migration

Signaling Pathways

The pro-proliferative effect of this compound on keratinocytes is mediated through the activation of the ERK1/2 signaling pathway. Treatment with this compound leads to a dose-dependent increase in the phosphorylation of ERK1/2, a key regulator of cell proliferation and migration.[3]

Experimental Protocols

Scratch Wound Healing Assay:

-

Culture HaCaT cells in a 6-well plate until a confluent monolayer is formed.

-

Create a scratch in the cell monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Treat the cells with different concentrations of this compound (e.g., 1, 5, 10 µg/ml).

-

Capture images of the scratch at 0 and 24 hours post-treatment.

-

Measure the width of the scratch to determine the extent of cell migration and wound closure.

Western Blot Analysis for p-ERK1/2:

-

Treat HaCaT cells with this compound (1, 5, 10 µg/ml).

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated ERK1/2 and total ERK1/2.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and quantify the band intensities.

Anti-Inflammatory Properties

This compound exhibits anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways.

Quantitative Data

| Cell Line | Assay | Treatment | Concentration | Observed Effect | Reference |

| RAW264.7 (murine macrophages) | Nitric Oxide (NO) Production | LPS + this compound | Dose-dependent | Reduction in NO production | [4] |

| MH7A (human rheumatoid arthritis synovial cells) | Cytokine Release | TNF-α + this compound | - | Inhibition of IL-6 and IL-17 release | [5] |

| Protein Expression | TNF-α + this compound | - | Reduction in COX-2, MMP2, MMP3, MMP9, JNK, p-JNK, p38, p-p38 | [5] |

Table 4: In Vitro Anti-Inflammatory Effects of this compound

Signaling Pathways

In the context of rheumatoid arthritis, this compound has been shown to inhibit the IL-17/MAPK signaling pathway. It reduces the production of key inflammatory factors such as COX-2, various interleukins, and matrix metalloproteinases (MMPs), as well as the phosphorylation of JNK and p38 MAP kinases in TNF-α induced cells.[5]

Experimental Protocols

Nitric Oxide (NO) Production Assay:

-

Seed RAW264.7 macrophages in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 3 hours).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

Antioxidant and Neuroprotective Properties

While direct quantitative data for the antioxidant and neuroprotective effects of isolated this compound is limited, its activity can be inferred from studies on extracts containing it and its known anti-inflammatory and oxidative stress-reducing properties.[4] Phenolic compounds, such as this compound, are known for their antioxidant capabilities.[1] Further research is warranted to quantify the specific antioxidant capacity (e.g., DPPH, ABTS, ORAC assays) and to elucidate the direct neuroprotective mechanisms of this compound in relevant in vitro and in vivo models.

General Experimental Workflow

The following diagram illustrates a general workflow for investigating the pharmacological properties of this compound.

Conclusion

This compound is a multifaceted natural compound with significant pharmacological potential, particularly in the fields of oncology, dermatology, and inflammatory diseases. Its well-defined mechanisms of action, involving key signaling pathways that regulate cell proliferation, apoptosis, and inflammation, make it a compelling candidate for further drug development. This guide provides a comprehensive summary of the current scientific knowledge on this compound, offering a valuable resource for researchers and professionals in the pharmaceutical sciences. Further investigations are encouraged to explore its full therapeutic potential, especially in the areas of antioxidation and neuroprotection.

References

- 1. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tracheloside, the main constituent of the total lignan extract from Trachelospermi Caulis, inhibited rheumatoid arthritis via IL-17/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of (-)-Tracheloside

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Tracheloside is a lignan (B3055560) glycoside found in various medicinal plants, including Trachelospermum asiaticum, Arctium lappa, and Carthamus tinctorius.[1] This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and key biological assays are presented, alongside an exploration of its role in modulating cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical Structure and Identification

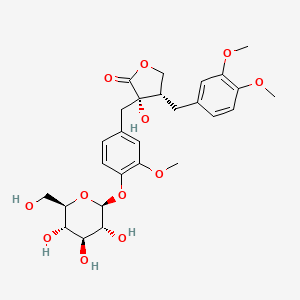

This compound is a complex natural product featuring a dibenzylbutyrolactone lignan core glycosidically linked to a glucose moiety. Its systematic IUPAC name is (3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one.[1][2]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | (3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | [1][2] |

| CAS Number | 33464-71-0 | [1][2] |

| Molecular Formula | C₂₇H₃₄O₁₂ | [1][2] |

| Molecular Weight | 550.55 g/mol | [1][2] |

| Canonical SMILES | COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)OC)O)OC | [2] |

| InChI Key | LWYAMIUSVGPFKS-CGLYQLBNSA-N | [2] |

Physicochemical Properties

This compound is an off-white solid at room temperature. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 167-170 °C | |

| Boiling Point (Predicted) | 769.8 ± 60.0 °C | |

| Density (Predicted) | 1.42 g/cm³ | |

| Solubility | Slightly soluble in Methanol | |

| XLogP3-AA (Predicted) | -1.7 | |

| Hydrogen Bond Donor Count | 5 | |

| Hydrogen Bond Acceptor Count | 12 | |

| Rotatable Bond Count | 10 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Table 3: ¹H and ¹³C NMR Spectral Data for this compound (in DMSO-d₆) [3]

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

| Lignan Moiety | ||

| 2 | 177.5 | - |

| 3 | 74.9 | - |

| 4 | 45.8 | 2.60 (m) |

| 5 | 71.2 | 3.85 (dd, J=8.8, 6.4 Hz), 4.10 (dd, J=8.8, 6.8 Hz) |

| 6 | 37.9 | 2.85 (m) |

| 7 | 34.5 | 2.95 (d, J=13.6 Hz), 3.10 (d, J=13.6 Hz) |

| 1' | 131.8 | - |

| 2' | 111.9 | 6.80 (d, J=8.4 Hz) |

| 3' | 148.5 | - |

| 4' | 147.3 | - |

| 5' | 112.9 | 6.75 (d, J=1.6 Hz) |

| 6' | 121.5 | 6.65 (dd, J=8.4, 1.6 Hz) |

| 1'' | 134.2 | - |

| 2'' | 113.5 | 6.95 (d, J=8.4 Hz) |

| 3'' | 149.1 | - |

| 4'' | 146.2 | - |

| 5'' | 116.2 | 6.85 (s) |

| 6'' | 122.3 | 6.70 (d, J=8.4 Hz) |

| OMe-3' | 55.6 | 3.75 (s) |

| OMe-4' | 55.6 | 3.75 (s) |

| OMe-3'' | 55.8 | 3.80 (s) |

| Glucose Moiety | ||

| 1''' | 101.5 | 4.90 (d, J=7.2 Hz) |

| 2''' | 73.5 | 3.20 (m) |

| 3''' | 76.9 | 3.25 (m) |

| 4''' | 70.0 | 3.15 (m) |

| 5''' | 77.1 | 3.40 (m) |

| 6''' | 61.0 | 3.50 (m), 3.70 (m) |

Mass Spectrometry (MS)

Mass spectrometry data is essential for confirming the molecular weight and determining the fragmentation pattern, which aids in structural confirmation. As a lignan glycoside, the fragmentation of this compound in mass spectrometry is expected to involve the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da), followed by further fragmentation of the aglycone.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Expected key absorptions include:

-

O-H stretching: A broad band around 3400 cm⁻¹ due to the multiple hydroxyl groups.

-

C-H stretching: Bands in the 2850-3000 cm⁻¹ region for aliphatic and aromatic C-H bonds.

-

C=O stretching: A strong absorption around 1770 cm⁻¹ characteristic of the γ-lactone.

-

C=C stretching: Bands in the 1500-1600 cm⁻¹ region for the aromatic rings.

-

C-O stretching: Multiple strong bands in the 1000-1300 cm⁻¹ region for the ether and alcohol functionalities.

Biological Activities and Signaling Pathways

This compound has been reported to possess several biological activities, with its role in promoting keratinocyte proliferation being the most well-documented.

Promotion of Keratinocyte Proliferation and Wound Healing

This compound has been shown to enhance the proliferation of human keratinocyte (HaCaT) cells.[4] In an in vitro scratch assay, it demonstrated significant wound healing activity, surpassing that of the positive control, allantoin.[4] This effect is primarily mediated through the stimulation of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway.

The ERK1/2 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Upon stimulation by growth factors, the pathway is activated, leading to the phosphorylation and activation of ERK1/2. Activated ERK1/2 then translocates to the nucleus to phosphorylate and activate various transcription factors, ultimately promoting the expression of genes involved in cell cycle progression. This compound treatment leads to an increase in the phosphorylation of ERK1/2, indicating its activation of this pro-proliferative pathway.[4]

Caption: this compound-induced ERK1/2 Signaling Pathway.

α-Glucosidase Inhibitory Activity

Antiestrogenic Activity

As an antiestrogenic lignin, this compound may have applications in hormone-dependent conditions, although this aspect requires further investigation.

Table 4: Summary of Biological Activities of this compound

| Activity | Cell Line/Model | Key Findings | Reference |

| Keratinocyte Proliferation | HaCaT cells | Increased cell proliferation in a dose-dependent manner. | [4] |

| Wound Healing | In vitro scratch assay | Showed greater healing activity than the positive control, allantoin. | [4] |

| ERK1/2 Activation | HaCaT cells | Increased phosphorylation of ERK1/2. | [4] |

| α-Glucosidase Inhibition | Not specified | Potent inhibitor. | |

| Antiestrogenic Activity | Not specified | Classified as an antiestrogenic lignin. |

Experimental Protocols

Isolation of this compound from Arctium lappa Seeds

This protocol is adapted from methods for isolating lignans (B1203133) from Arctium lappa.[5]

Caption: Workflow for the Isolation of this compound.

-

Extraction: Dried and powdered seeds of Arctium lappa (3 kg) are extracted three times with hot 95% ethanol (16 L).[5]

-

Concentration: The combined ethanol solutions are concentrated under reduced pressure to yield a crude residue.[5]

-

Partitioning: The residue is suspended in water and partitioned with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to separate lignans from more polar and non-polar compounds.

-

Column Chromatography: The ethyl acetate fraction is concentrated and subjected to silica (B1680970) gel column chromatography.

-

Elution and Fractionation: The column is eluted with a gradient of increasing polarity, for instance, a chloroform-methanol solvent system. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing this compound are pooled, concentrated, and purified further by recrystallization to obtain the pure compound.

Keratinocyte Proliferation (MTT) Assay

-

Cell Seeding: HaCaT cells are seeded into 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

-

Treatment: The medium is replaced with serum-free medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 50, and 100 µg/mL) and incubated for 48 hours.

-

MTT Addition: 3-(4,5-dimethyl-thiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well to a final concentration of 0.5 mg/mL and incubated for 3 hours at 37°C.

-

Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: The absorbance is measured at 540 nm using a microplate reader. Cell proliferation is calculated as a percentage relative to the vehicle control.

In Vitro Scratch Wound Healing Assay

-

Cell Seeding: HaCaT cells are grown to confluence in 6-well plates.

-

Scratching: A sterile pipette tip is used to create a linear "scratch" in the cell monolayer.

-

Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove debris and then treated with serum-free medium containing different concentrations of this compound.

-

Imaging: Images of the scratch are captured at 0 and 24 hours post-treatment.

-

Analysis: The closure of the scratched area is measured and quantified using image analysis software.

Western Blot for ERK1/2 Phosphorylation

-

Cell Treatment and Lysis: HaCaT cells are treated with this compound for a specified time, then washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 and total ERK1/2.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

α-Glucosidase Inhibition Assay

-

Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing phosphate (B84403) buffer (pH 6.8), α-glucosidase enzyme solution, and various concentrations of this compound.

-

Pre-incubation: The mixture is pre-incubated at 37°C for 10 minutes.

-

Substrate Addition: The reaction is initiated by adding p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

-

Incubation and Measurement: The plate is incubated at 37°C, and the absorbance is measured kinetically at 405 nm to monitor the release of p-nitrophenol.

-

IC₅₀ Calculation: The percentage of inhibition is calculated for each concentration, and the IC₅₀ value is determined from the dose-response curve.

Conclusion

This compound is a promising natural product with well-defined chemical and physical properties. Its demonstrated ability to promote keratinocyte proliferation through the activation of the ERK1/2 signaling pathway highlights its potential as a therapeutic agent for wound healing. Further research is warranted to fully elucidate its α-glucosidase inhibitory and antiestrogenic activities, including the determination of specific quantitative measures of efficacy and the underlying mechanisms of action. The experimental protocols detailed in this guide provide a solid foundation for future investigations into the pharmacological applications of this intriguing lignan glycoside.

References

- 1. Tracheloside | C27H34O12 | CID 169511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biosynthesis of (-)-Tracheloside: A Technical Guide for Researchers

An In-depth Examination of the Core Pathway, Key Enzymes, and Experimental Methodologies for Drug Development Professionals and Scientists.

(-)-Tracheloside, a lignan (B3055560) glycoside found in plants such as safflower (Carthamus tinctorius), has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel bioactive compounds. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, presenting available quantitative data, and outlining relevant experimental protocols.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which produces monolignols, the building blocks of lignans. The pathway then proceeds through a series of specific enzymatic reactions to form the trachelogenin (B1215078) aglycone, which is subsequently glycosylated to yield this compound. While the complete pathway, particularly the final glycosylation step, is not fully elucidated in all plant species, a proposed route based on current research is outlined below.

From Phenylalanine to Monolignols

The journey starts with the amino acid L-phenylalanine, which is converted to coniferyl alcohol, a key monolignol, through a series of enzymatic steps common to all lignin (B12514952) and lignan biosynthesis.

Dimerization and Reduction to the Lignan Scaffold

Two molecules of coniferyl alcohol undergo stereospecific dimerization to form pinoresinol. This is a critical step that dictates the stereochemistry of the resulting lignans. Pinoresinol is then sequentially reduced by the enzyme pinoresinol-lariciresinol reductase (PLR) to form secoisolariciresinol.

Formation of the Aglycone: Trachelogenin

Secoisolariciresinol is then oxidized by secoisolariciresinol dehydrogenase (SDH) to yield matairesinol (B191791). The pathway from matairesinol to trachelogenin involves further modifications, likely including hydroxylation and other enzymatic transformations, although the specific enzymes have not yet been fully characterized. Trachelogenin is the direct aglycone precursor to this compound.

The Final Glycosylation Step

The final step in the biosynthesis of this compound is the glycosylation of the trachelogenin aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to the hydroxyl group of trachelogenin. While several UGTs have been identified in Carthamus tinctorius with activity towards various flavonoids and other phenolics, the specific UGT responsible for the glycosylation of trachelogenin to form tracheloside has not yet been definitively identified and characterized. It is hypothesized that a second glycosylation event by the same or a different UGT leads to the formation of the diglucoside, this compound.

Key Enzymes and Quantitative Data

While specific kinetic data for the entire this compound pathway is limited, studies on homologous enzymes from other plant species provide valuable insights.

| Enzyme | Substrate(s) | Product(s) | Cofactor | Km (µM) | kcat (s-1) | Source Organism (for kinetic data) |

| Pinoresinol-Lariciresinol Reductase (PLR) | (+)-Pinoresinol | (+)-Lariciresinol | NADPH | 1.9 ± 0.2 | 0.45 ± 0.02 | Thuja plicata |

| (+)-Lariciresinol | (-)-Secoisolariciresinol | NADPH | 10.3 ± 1.1 | 0.58 ± 0.03 | Thuja plicata | |

| Secoisolariciresinol Dehydrogenase (SDH) | (-)-Secoisolariciresinol | (-)-Matairesinol | NAD+ | 12.0 ± 1.0 | - | Podophyllum peltatum |

| UDP-Glycosyltransferase (LuUGT74S1) | Secoisolariciresinol | Secoisolariciresinol monoglucoside | UDP-Glucose | 142 ± 13 | 0.14 ± 0.01 | Linum usitatissimum |

| Secoisolariciresinol monoglucoside | Secoisolariciresinol diglucoside | UDP-Glucose | 125 ± 11 | 0.12 ± 0.01 | Linum usitatissimum |

Note: The kinetic data for LuUGT74S1 is for a related lignan glycosylation and provides a reference for the potential kinetics of trachelogenin glycosylation.

Experimental Protocols

This section details the methodologies for key experiments in the study of the this compound biosynthetic pathway.

Lignan Extraction from Plant Material

Objective: To extract lignans, including this compound and its precursors, from plant tissues for qualitative and quantitative analysis.

Protocol:

-

Sample Preparation: Dry the plant material (e.g., Carthamus tinctorius seeds) at 40-50°C to a constant weight and grind to a fine powder.

-

Defatting (for oil-rich seeds): Extract the powdered material with n-hexane (1:10 w/v) for 24 hours at room temperature with gentle agitation. Repeat three times. Discard the hexane (B92381) extracts.

-

Lignan Extraction: Extract the defatted material with 80% methanol (B129727) (1:10 w/v) for 24 hours at room temperature with agitation. Repeat three times.

-

Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure at 40°C.

-

Hydrolysis (optional, to analyze aglycones): The crude extract can be subjected to acidic or enzymatic hydrolysis to release lignan aglycones from their glycosidic forms.

-

Purification: The crude extract can be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) prior to analysis.

Heterologous Expression and Purification of a Putative Trachelogenin UDP-Glycosyltransferase (UGT)

Objective: To produce and purify a candidate UGT enzyme for functional characterization.

Protocol:

-

Gene Cloning: Isolate the full-length cDNA of the candidate UGT gene from Carthamus tinctorius and clone it into a suitable expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., His-tag).

-

Heterologous Expression: Transform the expression vector into a suitable host (e.g., E. coli BL21(DE3)). Grow the cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG (e.g., 0.5 mM) at a low temperature (e.g., 18°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication on ice.

-

Purification: Centrifuge the lysate to remove cell debris. Purify the soluble protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-